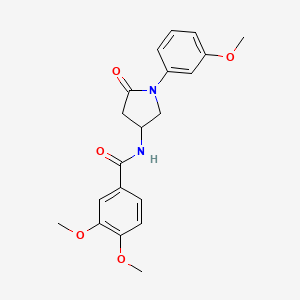

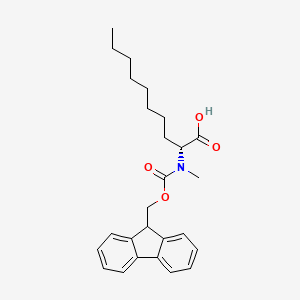

![molecular formula C21H25N3O2S2 B2385782 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252826-06-4](/img/structure/B2385782.png)

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, depending on the substituents present on the rings . For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of the substituents. In general, thieno[3,2-d]pyrimidines are aromatic and relatively stable .Scientific Research Applications

Crystallographic Studies

Compounds with thieno[3,2-d]pyrimidine structures have been analyzed for their crystallographic properties, providing insights into molecular conformations and intermolecular interactions. For example, studies on related compounds have detailed their crystal structures, highlighting the importance of such analyses in understanding the molecular basis of their potential biological activities or physicochemical properties (S. Subasri et al., 2016); (S. Subasri et al., 2017).

Medicinal Chemistry and Drug Design

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential therapeutic applications. These include studies on their antiviral, antitumor, and enzyme inhibition activities. For instance, novel antiviral molecules based on this scaffold have been investigated for their effectiveness against COVID-19, highlighting their potential in antiviral drug discovery (S. Mary et al., 2020). Additionally, compounds with this core have been examined for their dual inhibitory activities against key enzymes in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, demonstrating their potential as cancer therapeutics (A. Gangjee et al., 2008).

Antimicrobial and Antitumor Activities

Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and antitumor properties. Research into new 4-substituted derivatives has indicated significant potential in the treatment of various human cancers, with certain compounds displaying activity comparable to established chemotherapy drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2/c1-3-12-24-20(26)19-17(11-13-27-19)23-21(24)28-14-18(25)22-15(2)9-10-16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTIYRNIXJYNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

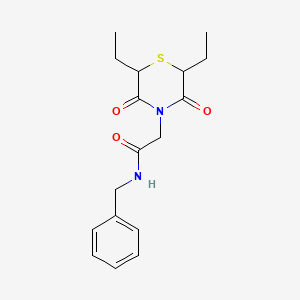

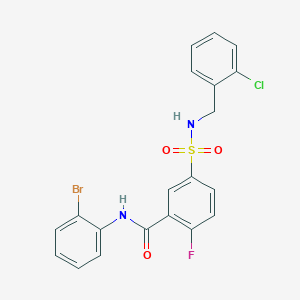

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)

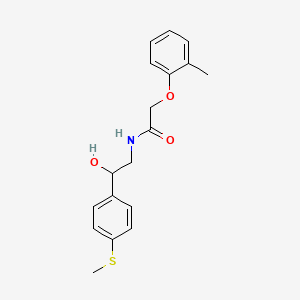

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

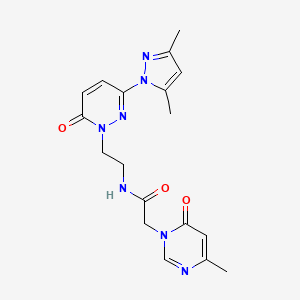

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)